1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride
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Overview
Description
1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azepane ring, followed by the introduction of the piperidinyl group and the methanesulfonyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-methanesulfonyl-2-(piperidin-4-yl)azepane hydrochloride can be compared with other similar compounds, such as:
1-methanesulfonyl-2-(piperidin-4-yl)azepane: The non-hydrochloride form of the compound.
2-(piperidin-4-yl)azepane: Lacks the methanesulfonyl group.
1-methanesulfonyl-2-azepane: Lacks the piperidinyl group.
These comparisons highlight the unique features of this compound, such as its enhanced stability and solubility due to the hydrochloride salt form.
Properties
CAS No. |
2751616-26-7 |
---|---|
Molecular Formula |
C12H25ClN2O2S |
Molecular Weight |
296.9 |
Purity |
95 |
Origin of Product |
United States |
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